N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide
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Overview
Description
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoanilino group, a sulfonyl group, and a fluorobenzamide moiety, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with sulfonyl chloride to form 4-bromoanilino sulfonyl chloride. This intermediate is then reacted with 4-fluorobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the bromoanilino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluoro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzamides .
Scientific Research Applications
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar sulfonyl and bromoanilino structure but with an additional valine residue.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Features a similar sulfonyl and bromoanilino structure but with an oxazole ring
Uniqueness
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14BrFN2O3S |
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Molecular Weight |
449.3g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H14BrFN2O3S/c20-14-3-7-17(8-4-14)23-27(25,26)18-11-9-16(10-12-18)22-19(24)13-1-5-15(21)6-2-13/h1-12,23H,(H,22,24) |
InChI Key |
BFMXVIHTAZJZIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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